[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
is an organic compound. It contains a benzothiazinone ring which is a type of heterocyclic compound . The presence of the ethylphenyl group suggests that it may have unique properties compared to other benzothiazinones .
Molecular Structure Analysis
The compound has a molecular formula of C24H21NO3S, an average mass of 403.493 Da, and a monoisotopic mass of 403.124207 Da . It contains a benzothiazinone ring, a functional group known for its wide range of biological activities .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Synthesis Techniques : A two-pot synthesis method has been developed for creating N,N-disubstituted 4H-3,1-benzothiazin-2-amines, starting from aryl(2-isothiocyanatophenyl)methanones. This process involves treatment with secondary amines to produce keto thioureas, followed by reaction with sodium borohydride or methylmagnesium bromide (Kobayashi & Kanbe, 2011).
- Structural Characterization : The crystal and molecular structure of a side product in the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a new anti-tuberculosis drug candidate, has been reported, highlighting the complexity of benzothiazinone synthesis (Eckhardt et al., 2020).
Novel Compounds and Derivatives
- Development of New Ring Systems : Research has led to the creation of new ring systems, like 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, providing avenues for the exploration of unique chemical properties (Coppo & Fawzi, 1998).
- Computational Studies : Computational and quantum chemical calculations have been employed in the study of 1,4-benzothiazines, aiding in understanding their optimized geometry and photophysical properties (Preet & Cannoo, 2015).
Bioactivity and Pharmacological Potential
- Antioxidant Properties : Certain derivatives, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone, have been synthesized and shown to possess effective antioxidant power, suggesting potential applications in pharmacology (Çetinkaya et al., 2012).
- Antimicrobial and Antiviral Activity : Some substituted benzimidazoles have demonstrated selective activity against specific viruses and fungi, indicating their potential as antimicrobial and antiviral agents (Sharma et al., 2009).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : The use of microwave irradiation has been explored for the synthesis of various 1,2-benzothiazine derivatives, showcasing modern approaches to chemical synthesis (Ahmad et al., 2011).
Theoretical and Experimental Analysis
- Density Functional Theory (DFT) Studies : DFT has been applied for studying molecular structures and electronic properties of various compounds, providing a deeper understanding of their chemical behavior (Cojocaru et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It’s known that thiazolidine motifs, which are present in this compound, show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that the compound may interact with a variety of cellular targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, including van der waals interactions with the hydrophobic binding pocket of active cells .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Properties
IUPAC Name |
[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-2-17-9-8-12-19(15-17)24-16-22(23(25)18-10-4-3-5-11-18)28(26,27)21-14-7-6-13-20(21)24/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTXZMTWGCAPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.